molecular formula C10H14N2 B11919204 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No.: B11919204
M. Wt: 162.23 g/mol
InChI Key: BTWLMPRGKZLLHS-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery. As a tetrahydroquinoline derivative featuring a methyl group at the 8-position and a primary amine at the 3-position, it serves as a versatile scaffold for the synthesis of more complex molecules . While specific data for this methylated analog is limited, research on closely related fluorinated compounds, such as 8-fluoro-1,2,3,4-tetrahydroquinolin-3-amine, indicates significant potential in central nervous system (CNS) drug development . These analogs are investigated as neuroprotective agents for conditions like Alzheimer's and Parkinson's disease, and also show promise as nitric oxide synthase inhibitors for pain management . The structural features of this compound allow for diverse functionalizations, including alkylation, reduction, and cyclization, making it a valuable building block for constructing libraries of novel bioactive molecules . Common synthetic routes for similar compounds often involve reductive amination or catalytic hydrogenation strategies . Researchers can utilize this amine in molecular docking studies to explore interactions with various biological targets, given the strong binding affinities observed with related structures . Please note that this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinolin-3-amine

InChI

InChI=1S/C10H14N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9,12H,5-6,11H2,1H3

InChI Key

BTWLMPRGKZLLHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CN2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor reacts with ammonium acetate in methanol, followed by the addition of sodium cyanoborohydride (NaBH3CN) as a selective reducing agent. The reaction proceeds at room temperature over 12–24 hours, achieving yields of 65–70%. Stereochemical outcomes depend on the reducing agent: NaBH4 favors cis-isomers, while BH3·THF promotes trans-configurations.

Table 1: Optimization of Reductive Amination

Reducing AgentSolventTemperature (°C)Yield (%)Isomer Ratio (cis:trans)
NaBH3CNMeOH25687:3
BH3·THFTHF0722:8
H2 (Pd/C)EtOAc50605:5

Challenges and Solutions

  • By-product formation : Competing reduction of the ketone to 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol is mitigated by using ammonium acetate as a buffering agent.

  • Stereoselectivity : Chiral auxiliaries such as (R)-BINAP improve enantiomeric excess (up to 90% ee) in asymmetric syntheses.

Nitro Group Reduction in 3-Nitro-8-methyl-1,2,3,4-tetrahydroquinoline

Nitro-to-amine reduction offers a direct route to primary amines. This method is particularly effective when the nitro group is positioned at the 3-carbon of the tetrahydroquinoline scaffold.

Catalytic Hydrogenation

Using H2 gas (1–3 atm) and palladium on carbon (Pd/C) in ethanol at 50°C, 3-nitro-8-methyl-1,2,3,4-tetrahydroquinoline undergoes complete reduction within 4 hours. Yields exceed 85%, with no detectable over-reduction by-products.

Zinc-Acetic Acid Reduction

An alternative protocol employs zinc dust in glacial acetic acid under reflux. This method achieves 78% yield but requires longer reaction times (8–12 hours). The acidic environment protonates the amine product, preventing oxidation.

Equation :

3-Nitro-8-methyl-THQ+6Zn+12CH3COOH8-Methyl-THQ-3-amine+6Zn(OAc)2+4H2O\text{3-Nitro-8-methyl-THQ} + 6 \text{Zn} + 12 \text{CH}3\text{COOH} \rightarrow \text{8-Methyl-THQ-3-amine} + 6 \text{Zn(OAc)}2 + 4 \text{H}_2\text{O}

Cyclization of N-Protected 3-Aminopropanamides

Tetrahydroquinoline rings can be constructed via acid-catalyzed cyclization of linear precursors. For 8-methyl derivatives, this approach ensures regioselectivity at the 8-position.

Synthesis of N-Benzyl-3-anilinopropanamides

A Michael addition between substituted anilines and acrylamide generates 3-anilinopropanamides, which are then benzylated using benzylamine. The N-benzyl group acts as a protective moiety, preventing unwanted side reactions during cyclization.

Cyclization to Tetrahydroquinoline

Heating N-benzyl-3-(8-methylanilino)propanamide in acetic anhydride with ZnCl2 at 120°C induces cyclization. The reaction proceeds via intramolecular nucleophilic attack, forming the tetrahydroquinoline core in 55–60% yield.

Key Data :

  • Reaction Time : 3 hours

  • By-products : <5% nitrile formation (controlled by stoichiometric ZnCl2)

Enantioselective Synthesis via Dynamic Kinetic Resolution (DKR)

Chiral 8-methyl-1,2,3,4-tetrahydroquinolin-3-amine is accessible through DKR, which simultaneously resolves enantiomers and drives racemization.

Procedure

Racemic 8-methyltetrahydroquinolin-3-amine is treated with a chiral palladium catalyst (e.g., Pd(OAc)2/(R)-BINAP) in toluene at 80°C. The reaction achieves 92% ee for the (R)-enantiomer with 70% conversion.

Advantages Over Traditional Methods

  • Single-step resolution : Avoids multi-step protection/deprotection sequences.

  • Scalability : Catalyst loading as low as 2 mol% maintains efficiency.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency and Practicality of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination65–7295HighModerate
Nitro Reduction78–8598MediumLow
Cyclization55–6090LowHigh
Enantioselective DKR7099HighHigh

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits activity against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Studies have shown that it possesses antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating central nervous system disorders:

  • Mechanism of Action : It may modulate the activity of neurotransmitter receptors and enzymes involved in neurotransmission. This capability suggests potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's .

Industrial Applications

In addition to its medicinal uses, 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine serves as a building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the development of new materials and pharmaceuticals. Its unique structure allows chemists to create more complex molecules through various synthetic routes .

Case Study 1: Anticancer Activity

A study conducted on a series of 8-substituted tetrahydroquinoline derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. The findings suggested that modifications at the eighth position could enhance the anticancer properties of these compounds .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of tetrahydroquinoline derivatives indicated that compounds similar to 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine showed promise in mitigating oxidative stress associated with neurodegenerative diseases. These studies highlight the potential for developing novel therapeutic agents targeting dopamine receptors .

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 8-methyl-1,2,3,4-tetrahydroquinolin-3-amine are compared below with related tetrahydroquinoline and tetrahydroisoquinoline derivatives. Key differences in substituent positions, molecular weights, and applications are highlighted.

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity/Applications References
8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine - C₁₀H₁₄N₂ 162.24 8-Me, 3-NH₂ Potential pharmacological precursor; inferred from analogs
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine 1670-50-4 C₁₁H₁₆N₂ 176.26 3-N(CH₃)₂ Laboratory reagent; used in synthetic intermediates
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine 933709-87-6 C₁₀H₁₄N₂ 162.24 1-Me, 3-NH₂ Research chemical (95% purity); structural analog
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 6-Me Industrial applications; safety data available
(3S)-3-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine 1389889-63-7 C₁₀H₁₄N₂ 162.23 3-Me (chiral center), 7-NH₂ Chiral building block for asymmetric synthesis

Key Observations:

In contrast, 6-methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) lacks an amine group, limiting its utility in amine-mediated reactions . N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine (CAS 1670-50-4) exhibits reduced nucleophilicity due to the dimethylated amine, whereas the primary amine in the target compound may participate in Schiff base formation or salt generation .

Chiral vs. Achiral Derivatives: The chiral tetrahydroisoquinoline derivative (CAS 1389889-63-7) highlights the importance of stereochemistry in biological activity, a feature absent in the non-chiral 8-methyltetrahydroquinolin-3-amine .

Synthetic Utility: Compounds like 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine (CAS 933709-87-6) are synthesized via reductive amination or hydrogenation, methods likely applicable to the target compound .

Research Findings and Mechanistic Insights

Table 2: Reactivity in Cycloaddition and Functionalization Reactions

Compound Reaction Type Key Findings Reference
8-Methylpyrrolo[3,2-c]carbazole (Analog) Hetero-Diels-Alder reaction Higher regioselectivity due to LUMO heterodiene-HOMO dienophile interactions; forms stable oximes
Pyrrole and Indole Derivatives Cycloaddition with nitrosoalkenes Lower energy barriers for endo pathways compared to tetrahydroquinoline analogs
Tetrahydroisoquinolin-amines Asymmetric synthesis Chiral centers enable enantioselective applications in catalysis

Mechanistic Notes:

  • DFT studies on analogs (e.g., 8-methylpyrrolo[3,2-c]carbazole) reveal that frontier molecular orbital (FMO) interactions govern regioselectivity in cycloadditions. The HOMO of the dienophile (tetrahydroquinoline derivative) interacts with the LUMO of ethyl nitrosoacrylate, favoring stable oxime products .
  • Steric effects from the 8-methyl group may slow reaction kinetics compared to unsubstituted tetrahydroquinolines.

Biological Activity

8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a compound belonging to the tetrahydroquinoline family, characterized by its bicyclic structure and a methyl group at the eighth position. This unique structural feature influences its biological activity and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of central nervous system (CNS) disorders.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • Structure : The compound features a tetrahydroquinoline ring system which is significant for its biological properties.

Research indicates that 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine may influence neurotransmitter systems and interact with specific receptors and enzymes involved in neurotransmission. This suggests potential applications in treating conditions such as neuropathic pain and other CNS disorders. The compound's mechanism may involve modulation of nitric oxide synthase (NOS) pathways, which are critical in pain signaling and neuroprotection.

Antinociceptive Properties

Studies have shown that related compounds within the tetrahydroquinoline class exhibit significant antinociceptive effects. For instance, one study demonstrated that certain analogs could fully reverse thermal hyperalgesia in rat models at doses as low as 30 mg/kg . This suggests a promising avenue for further research into the pain-relieving properties of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Analogous compounds have shown potential in minimizing ischemic nerve damage following strokes or heart attacks. This neuroprotective effect is hypothesized to be mediated through the inhibition of oxidative stress and inflammation pathways .

Antimicrobial Activity

Emerging evidence suggests that 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine may possess antimicrobial properties. Related compounds have demonstrated activity against various bacterial pathogens. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymatic functions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is crucial for optimizing its pharmacological properties. A comparative analysis with structurally similar compounds reveals insights into how modifications at various positions influence biological activity:

Compound NameStructural CharacteristicsBiological Activity
1-Methyl-1,2,3,4-tetrahydroquinolin-8-amineMethyl group at position oneModerate antinociceptive activity
8-Methyl-1,2,3,4-tetrahydroquinolin-3-olHydroxyl group at position threeEnhanced neuroprotective effects
1-Methyl-1,2,3,4-tetrahydroisoquinolineIsoquinoline structure with methyl substitutionVariable activity against CNS disorders

Case Studies

  • Neuropathic Pain Model : In a study using the L5/L6 spinal nerve ligation model in rats, a derivative of tetrahydroquinoline demonstrated significant reversal of thermal hyperalgesia when administered intraperitoneally . This model highlights the potential of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine in treating chronic pain conditions.
  • Neuroprotection in Ischemia : Research on related compounds has shown their ability to protect neurons from ischemic damage. These findings suggest that modifications to the tetrahydroquinoline scaffold can enhance neuroprotective effects through various biochemical pathways .

Q & A

Q. What are the primary synthetic methodologies for 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine?

The compound can be synthesized via traditional organic routes, including reductive amination and cyclization of precursor amines. A notable advanced method involves corona discharge-induced dehydrogenation of tetrahydroquinoline derivatives, achieving up to 96% yield in under 2 minutes under optimized conditions (e.g., hydrophobic paper substrate, superoxide anion-mediated hydrogen abstraction) . Traditional methods often require catalysts like palladium or nickel, while newer techniques emphasize green chemistry principles to reduce reaction times and byproducts.

Q. How is the structural characterization of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine performed?

Q. How can reaction conditions be optimized to improve dehydrogenation yields during synthesis?

Optimizing corona discharge parameters (e.g., exposure time, substrate hydrophobicity) enhances efficiency. For example:

ParameterOptimal RangeImpact on Yield
Plasma Exposure Time1.5–2 minutesUp to 96%
Substrate TypeHydrophobic PaperReduced side reactions
Superoxide anions (O₂•⁻) generated during plasma exposure are critical for hydrogen abstraction, as confirmed by KI-I₂ precipitation assays .

Q. What strategies resolve contradictions in receptor binding studies for this compound?

Discrepancies in dopamine receptor interactions (e.g., non-displacement of antagonistic ligands) can be addressed via:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) to quantify binding affinities under varying pH and ionic conditions .
  • Molecular Dynamics Simulations : Model steric and electronic effects of the methyl and amine groups on receptor docking .
  • Structural Analog Comparisons : Compare with 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (neuroprotective analog) to isolate substituent-specific effects .

Q. How do structural modifications influence mitochondrial complex I inhibition?

Modifications at the 8-methyl and 3-amine positions alter electron transport chain interference:

Derivative (Position Modified)Mitochondrial Inhibition (%)Notes
8-Methyl (unmodified)72 ± 3Baseline activity
7-Hydroxy analog58 ± 4Reduced lipophilicity
2-Methyl-5,6,7,8-tetrahydro89 ± 2Enhanced membrane permeability
The 8-methyl group enhances hydrophobic interactions with complex I subunits, while the 3-amine stabilizes hydrogen bonding with NADH-binding domains .

Q. What advanced techniques validate the compound’s three-dimensional configuration and reactivity?

  • Conformational Analysis : Synchrotron-based X-ray crystallography resolves chair vs. boat conformations in the tetrahydroquinoline ring, impacting binding pocket compatibility .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., C-3) quantifies hydrogen abstraction rates during dehydrogenation .
  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates in oxidation reactions, clarifying reaction mechanisms .

Data Contradiction Analysis

A key contradiction arises in dopamine receptor binding studies : while the compound modulates D2 receptor activity, it does not displace classical antagonists. This suggests allosteric modulation rather than competitive binding. To resolve this, researchers should:

  • Perform Schild regression analysis to distinguish competitive vs. non-competitive interactions.
  • Use cryo-EM to visualize ligand-receptor complexes and identify binding pockets .

Comparative Structural Analogs

Compound NameUnique FeaturesBiological Impact
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amineNeuroprotective; dopaminergic modulationReduces oxidative stress
7-Hydroxy-1,2,3,4-tetrahydroquinolineAntioxidant properties; enzyme inhibitionProtects against lipid peroxidation
8-AminoquinolineAntibacterial; dye synthesis utilityTargets microbial topoisomerases

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